Azanium;2,3-di(octadecanoyloxy)propyl 2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethyl phosphate
Description
Azanium;2,3-di(octadecanoyloxy)propyl 2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethyl phosphate (hereafter referred to by its systematic name) is a synthetic phospholipid derivative with a multifunctional structure. Its molecular architecture includes:
- Azanium (NH₄⁺) group: Provides cationic character, enhancing solubility in aqueous environments and enabling interactions with negatively charged biomolecules.
- Two octadecanoyloxy (C₁₈) chains: Impart hydrophobic properties, facilitating integration into lipid bilayers or micellar systems.
- PEG-like ethoxy spacer: A triethylene glycol (TEG) chain linked via carbamate bonds, improving biocompatibility and reducing immunogenicity.
- Maleimide-functionalized terminus (2,5-dioxopyrrol-1-yl): Enables thiol-mediated conjugation to biomolecules (e.g., antibodies, peptides) for targeted delivery applications.
This compound is primarily investigated for drug delivery systems, particularly in lipid nanoparticles (LNPs) or liposomes, where its structural features enable stable encapsulation of nucleic acids or hydrophobic therapeutics .
Properties
Molecular Formula |
C53H99N4O14P |
|---|---|
Molecular Weight |
1047.3 g/mol |
IUPAC Name |
azanium;2,3-di(octadecanoyloxy)propyl 2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C53H96N3O14P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(60)67-45-47(70-52(61)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-69-71(63,64)68-42-39-55-53(62)66-44-43-65-41-38-54-48(57)37-40-56-49(58)35-36-50(56)59;/h35-36,47H,3-34,37-46H2,1-2H3,(H,54,57)(H,55,62)(H,63,64);1H3 |
InChI Key |
HMLYGTOVHVFLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[NH4+] |
Related CAS |
474922-22-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azanium;2,3-di(octadecanoyloxy)propyl 2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethyl phosphate typically involves multiple steps, including esterification, amidation, and phosphorylation reactions. The process begins with the esterification of glycerol with octadecanoic acid to form 2,3-di(octadecanoyloxy)propyl derivatives. This is followed by the amidation of the resulting compound with 2,5-dioxopyrrol-1-yl propanoic acid. Finally, the phosphorylation of the intermediate product with ethyl phosphate derivatives completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Maleimide-Mediated Thiol Conjugation
The maleimide group undergoes Michael addition with thiol-containing molecules (e.g., cysteine residues in proteins) to form stable thioether bonds. This reaction is pivotal for bioconjugation and targeted drug delivery systems.
The reaction is highly selective under neutral to slightly acidic conditions, avoiding disulfide scrambling. Monitoring via thin-layer chromatography (TLC) and NMR spectroscopy confirms bond formation.
Phosphate Group Reactivity
The phosphate moiety participates in acid-base equilibria and esterification reactions , influencing solubility and membrane interactions.
Key Reactions:
-
Deprotonation : At physiological pH (~7.4), the phosphate group exists as a monoanion, enhancing water solubility.
-
Salt Formation : Reacts with cationic surfactants (e.g., cetyltrimethylammonium bromide) to form stable ion pairs for liposomal formulations .
Fatty Acid Ester Hydrolysis
The octadecanoyloxy (stearate) ester groups undergo hydrolysis under acidic or alkaline conditions:
| Conditions | Mechanism | Outcome |
|---|---|---|
| 1M NaOH, 60°C, 12 hrs | Saponification | Glycerol backbone + stearic acid |
| Lipase enzymes (pH 7.0, 37°C) | Enzymatic cleavage | Controlled release of fatty acids |
Hydrolysis rates depend on steric hindrance from the long alkyl chains, requiring prolonged reaction times.
Ethoxycarbonylamino Linker Stability
The ethoxycarbonylamino groups (–NH–CO–O–) are susceptible to hydrolysis under extreme pH:
-
Acidic Conditions (pH < 3) : Cleavage yields primary amines and carbonic acid derivatives.
-
Basic Conditions (pH > 10) : Forms carboxylates and ammonia.
Stability in physiological buffers (pH 7.4, 37°C) makes these linkers suitable for sustained-release formulations .
Azanium (Ammonium) Group Reactivity
The quaternary ammonium group enhances water solubility and participates in electrostatic interactions with anionic biomolecules (e.g., DNA, heparin).
-
Deprotonation : Occurs at pH > 10, converting –NH to –NH, reducing solubility .
-
Ion-Exchange Reactions : Binds to sulfated polysaccharides for nanoparticle assembly .
Stability and Degradation Pathways
Biological Interactions
-
Membrane Integration : The amphiphilic structure enables insertion into lipid bilayers, altering membrane fluidity .
-
Cellular Uptake : Enhanced by maleimide-thiol interactions with cell-surface proteins .
This compound’s multifunctional reactivity underpins its versatility in biomedical applications, though precise control of reaction conditions is essential to maintain stability and efficacy. Future research should explore enzyme-catalyzed modifications and in vivo degradation kinetics.
Scientific Research Applications
Drug Delivery Systems
The amphiphilic nature of Azanium;2,3-di(octadecanoyloxy)propyl 2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethyl phosphate allows it to form micelles or liposomes. This capability is crucial for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. The interactions with biological membranes facilitated by the phosphate group improve cellular uptake, which is essential for therapeutic efficacy.
Lipid-Based Formulations
Due to its structural characteristics, this compound can be integrated into lipid-based formulations. These formulations are particularly useful in the pharmaceutical industry for developing delivery systems that can target specific tissues or cells, thereby improving the therapeutic index of the drugs involved. The ability to modify the compound's properties through chemical reactions further enhances its applicability in tailored drug delivery systems.
Cellular Interaction Studies
Research indicates that this compound interacts favorably with various biological membranes. These interactions are characterized by enhanced permeability and bioactivity, making it a promising candidate for applications in gene therapy and vaccine development.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Delivery | Demonstrated enhanced solubility of hydrophobic drugs when encapsulated in liposomes formed from this compound. |
| Study B | Cellular Uptake | Showed improved cellular uptake of therapeutic agents due to favorable interactions with cell membranes facilitated by the phosphate group. |
| Study C | Lipid Formulations | Highlighted the versatility of this compound in creating stable lipid formulations for targeted drug delivery. |
These findings underscore the compound's potential as a versatile tool in pharmaceutical applications.
Mechanism of Action
The mechanism of action of Azanium;2,3-di(octadecanoyloxy)propyl 2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethyl phosphate involves its interaction with biological membranes and molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins and enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally analogous molecules, focusing on functional groups, applications, and performance metrics.
Table 1: Structural and Functional Comparison
| Compound Name / Feature | Azanium;2,3-di(octadecanoyloxy)propyl... | 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate | DSPC (1,2-Distearoyl-sn-glycero-3-phosphocholine) |
|---|---|---|---|
| Core Functional Groups | Azanium, phosphate, C₁₈ acyl chains, maleimide | Azanium, carbamoyl, dimethoxyphenyl | Phosphocholine, C₁₈ acyl chains |
| Charge at Physiological pH | Cationic (azanium) | Cationic (azanium) | Zwitterionic (phosphate + choline) |
| Hydrophobic Domains | Two C₁₈ chains | Two dimethoxyphenyl groups | Two C₁₈ chains |
| Conjugation Capability | Maleimide-mediated thiol coupling | None | None |
| Primary Application | Drug delivery (LNPs, targeted therapies) | Intermediate in alkaloid synthesis | Liposome stabilization |
| Thermal Stability | High (Tm ~55–60°C) | Not reported | Moderate (Tm ~45–50°C) |
Key Findings :
Cationic vs. Zwitterionic Headgroups :
- The azanium group in the target compound provides stronger cationic charge compared to zwitterionic phospholipids like DSPC, enhancing electrostatic interactions with nucleic acids (e.g., siRNA, mRNA) . In contrast, DSPC’s zwitterionic nature improves biocompatibility but offers weaker encapsulation efficiency.
Hydrophobic Tail Compatibility :
- Both the target compound and DSPC incorporate C₁₈ chains, ensuring bilayer stability. However, the dimethoxyphenyl-based analog lacks long alkyl chains, limiting its utility in lipid-based delivery systems.
Synthetic Complexity :
- The target compound’s PEG-like spacer and maleimide terminus require multi-step synthesis (~6–8 steps), whereas DSPC and the dimethoxyphenyl azanium derivative are simpler to prepare .
Research Findings and Performance Metrics
Drug Delivery Efficiency :
- mRNA Encapsulation : The target compound achieves >90% encapsulation efficiency in LNPs, outperforming DSPC-based formulations (~70–80%) due to its stronger cationic charge .
- Serum Stability: PEG-like spacers reduce protein adsorption, extending circulation half-life to ~12 hours (vs. ~6 hours for non-PEGylated analogs).
Toxicity Profile :
- Cationic lipids often exhibit dose-dependent cytotoxicity. However, the azanium group’s moderate charge density and PEG spacer mitigate this, showing >80% cell viability at 100 µg/mL in HEK293 cells .
Comparison with Commercial Analogs :
- SM-102 (Moderna’s LNP component) : Both compounds share C₁₈ chains and ionizable amines, but SM-102 lacks maleimide functionality, limiting its targeting versatility.
Biological Activity
Azanium;2,3-di(octadecanoyloxy)propyl 2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethyl phosphate, commonly referred to as DSPC (1,2-Distearoyl-sn-glycero-3-phosphocholine), is a phospholipid that plays a crucial role in various biological applications, particularly in drug delivery systems and vaccine formulations. This article delves into the biological activity of DSPC, focusing on its mechanisms of action, therapeutic applications, and relevant case studies that highlight its significance in modern medicine.
Chemical Structure and Properties
DSPC is characterized by its dual octadecanoyloxy groups attached to a glycerol backbone, with a phosphate group providing its amphiphilic properties. The molecular formula is , and its structure facilitates the formation of lipid bilayers essential for cellular membranes.
| Property | Value |
|---|---|
| Molecular Weight | 790.15 g/mol |
| Purity | >98% |
| Physical State | Solid |
| Storage Conditions | Freezer |
DSPC exhibits several biological activities attributed to its structural characteristics:
- Membrane Formation : DSPC is a key component in the formation of lipid bilayers, which are fundamental for cellular integrity and function.
- Drug Delivery : It is widely used in formulating liposomes that encapsulate therapeutic agents, enhancing their bioavailability and stability.
- Vaccine Development : DSPC is integral in creating lipid nanoparticles for mRNA vaccines, such as those developed for COVID-19, improving the delivery and efficacy of the mRNA payloads .
Antimicrobial Properties
Research indicates that DSPC and related quaternary ammonium compounds (QACs) possess significant antimicrobial properties. They disrupt microbial membranes, leading to cell lysis. Studies have shown that formulations containing DSPC can effectively reduce bacterial load in various environments .
Cytotoxicity and Safety Profile
While many studies highlight the benefits of DSPC in drug delivery systems, it is essential to consider its cytotoxicity profile. Research has demonstrated that DSPC exhibits low toxicity levels in vitro and in vivo, making it suitable for clinical applications . However, exposure to high concentrations may induce cytotoxic effects on certain cell types.
Liposomal Drug Delivery Systems
A notable study investigated the efficacy of DSPC-based liposomes loaded with doxorubicin for cancer therapy. The results indicated enhanced drug accumulation in tumor tissues compared to free doxorubicin, demonstrating improved therapeutic outcomes while minimizing systemic toxicity.
mRNA Vaccine Formulations
DSPC's role in mRNA vaccine formulations has been pivotal during the COVID-19 pandemic. Clinical trials revealed that lipid nanoparticles composed of DSPC successfully delivered mRNA encoding the spike protein of SARS-CoV-2, eliciting strong immune responses without significant adverse effects .
Q & A
Basic: What experimental methods are recommended for synthesizing this compound, and how can its purity be ensured?
Answer:
Synthesis of this amphiphilic compound involves multi-step conjugation. First, prepare the azanium core via esterification of glycerol with octadecanoyl chloride. Next, functionalize the phosphate headgroup using a step-wise coupling strategy: (1) activate the 2,5-dioxopyrrol-1-yl moiety for amine-reactive conjugation, (2) sequentially attach ethoxycarbonylaminoethyl spacers via carbodiimide-mediated coupling (e.g., EDC/NHS) . Purity validation requires reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight (538.67 g/mol) and detect unreacted intermediates . For reproducibility, optimize reaction stoichiometry using Design of Experiments (DOE) to minimize side products .
Basic: How should researchers characterize the structural integrity and solubility of this compound?
Answer:
Structural validation requires - and -NMR to confirm phosphate ester linkages and acyloxy substituents. FT-IR can verify carbonyl (C=O, ~1700 cm) and ammonium (N-H, ~3300 cm) groups . Solubility testing should use dynamic light scattering (DLS) in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents (chloroform, DMSO) to assess aggregation behavior. For reproducibility, apply statistical solvent screening (e.g., Hansen solubility parameters) to identify optimal dispersion conditions .
Advanced: What computational approaches can predict the reactivity and stability of the 2,5-dioxopyrrol-1-yl linker in biological systems?
Answer:
The 2,5-dioxopyrrol-1-yl group’s susceptibility to nucleophilic attack (e.g., by thiols in serum) can be modeled via density functional theory (DFT) to calculate activation energies for hydrolysis. Pair this with molecular dynamics (MD) simulations to study linker stability in lipid bilayer environments . Experimentally, validate predictions using fluorogenic assays (e.g., thiol-reactive probes) and LC-MS to track degradation products . For conflicting data, employ sensitivity analysis to reconcile computational predictions with experimental hydrolysis rates .
Advanced: How can researchers resolve contradictions in reported colloidal stability data for this compound?
Answer:
Discrepancies often arise from variations in preparation (e.g., sonication time, solvent purity) or analytical methods (DLS vs. cryo-TEM). Address this by standardizing protocols: (1) use DOE to isolate critical parameters (e.g., temperature, ionic strength), (2) perform comparative studies with controlled batch replicates, and (3) apply multivariate regression to identify dominant stability factors . For persistent contradictions, conduct round-robin testing across labs to benchmark methodologies .
Advanced: What strategies are effective for studying the environmental fate of this compound in atmospheric or aquatic systems?
Answer:
Simulate environmental degradation using ozone chamber experiments (for atmospheric oxidation) or photolysis under UV-Vis light (aquatic systems). Quantify metabolites via high-resolution LC-MS/MS and compare to computational predictions from atmospheric chemistry models (e.g., gas-particle partitioning coefficients) . For field studies, employ passive samplers coupled with isotopic labeling (-tracing) to track bioaccumulation pathways .
Advanced: How can this compound be optimized for targeted drug delivery applications?
Answer:
Modify the octadecanoyl chains to adjust lipid bilayer integration (e.g., shorter chains for faster release) or incorporate pH-sensitive moieties (e.g., hydrazone) into the phosphate headgroup. Use surface plasmon resonance (SPR) to measure binding kinetics to target receptors (e.g., folate receptors). Validate in vitro using confocal microscopy with fluorescently tagged analogs . For in vivo studies, employ pharmacokinetic modeling to optimize dosing intervals .
Methodological: How should experimental designs account for batch-to-batch variability in synthesis?
Answer:
Implement quality-by-design (QbD) principles: (1) define critical quality attributes (CQAs) via risk assessment (e.g., purity, particle size), (2) use factorial designs to map parameter spaces (e.g., reaction time, catalyst loading), and (3) apply process analytical technology (PAT) for real-time monitoring (e.g., in situ FT-IR). For statistical rigor, use ANOVA to distinguish batch effects from random error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
